molecular formula C28H23N5O2S B11990143 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

Cat. No.: B11990143
M. Wt: 493.6 g/mol
InChI Key: LDIWPVJWYQZSNX-RDRPBHBLSA-N
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Description

2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a methoxyphenyl group, a phenyl group, and a naphthylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide typically involves multiple steps. One common method involves the reaction of 4-methoxyphenylhydrazine with phenyl isothiocyanate to form the corresponding phenylthiosemicarbazide. This intermediate is then cyclized with an appropriate reagent to form the triazole ring. The final step involves the condensation of the triazole derivative with naphthalen-1-ylmethylideneacetohydrazide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide
  • 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
  • 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide lies in its specific structural features, such as the combination of the triazole ring with the naphthylmethylidene group. This unique structure may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.

Properties

Molecular Formula

C28H23N5O2S

Molecular Weight

493.6 g/mol

IUPAC Name

2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C28H23N5O2S/c1-35-24-16-14-21(15-17-24)27-31-32-28(33(27)23-11-3-2-4-12-23)36-19-26(34)30-29-18-22-10-7-9-20-8-5-6-13-25(20)22/h2-18H,19H2,1H3,(H,30,34)/b29-18+

InChI Key

LDIWPVJWYQZSNX-RDRPBHBLSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC5=CC=CC=C54

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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